Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate
Description
Methyl 4-({4-[(tert-butoxy)carbonyl]cyclohexyl}methoxy)-3-methoxybenzoate is a structurally complex ester featuring a benzoate core substituted with a methoxy group at position 3 and a bulky cyclohexylmethoxy moiety at position 2. The cyclohexyl group is further functionalized with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. This compound is likely utilized as a pharmaceutical intermediate or synthetic precursor due to its Boc group, which enhances stability during multi-step reactions .
Properties
IUPAC Name |
methyl 3-methoxy-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexyl]methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-21(2,3)27-20(23)15-8-6-14(7-9-15)13-26-17-11-10-16(19(22)25-5)12-18(17)24-4/h10-12,14-15H,6-9,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHAOHWPIWMJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CC1)COC2=C(C=C(C=C2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118012 | |
| Record name | Benzoic acid, 4-[[4-[(1,1-dimethylethoxy)carbonyl]cyclohexyl]methoxy]-3-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-51-4 | |
| Record name | Benzoic acid, 4-[[4-[(1,1-dimethylethoxy)carbonyl]cyclohexyl]methoxy]-3-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[[4-[(1,1-dimethylethoxy)carbonyl]cyclohexyl]methoxy]-3-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Boc-protected cyclohexylmethanol derivative
The starting point is often cyclohexylmethanol, which is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions to form the tert-butoxycarbonyl derivative. This step is typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
- Reaction conditions:
- Cyclohexylmethanol + (Boc)2O
- Base: Triethylamine or sodium bicarbonate
- Solvent: Dichloromethane or THF
- Temperature: 0–25°C
- Time: 2–6 hours
- Yield: Typically >80%
- Notes: The reaction is monitored by TLC or NMR to confirm complete protection.
Preparation of methyl 4-hydroxy-3-methoxybenzoate
This intermediate is commercially available or synthesized by methylation of 4-hydroxy-3-methoxybenzoic acid using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate in polar aprotic solvents like DMF.
- Reaction conditions:
- 4-hydroxy-3-methoxybenzoic acid + methyl iodide
- Base: Potassium carbonate
- Solvent: N,N-dimethylformamide (DMF)
- Temperature: Room temperature to 50°C
- Time: 1–3 hours
- Yield: 85–90%
- Notes: The methylation selectively targets the carboxyl group to form the methyl ester.
Etherification to form Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate
The key step is the nucleophilic substitution where the Boc-protected cyclohexylmethanol derivative is converted to a good leaving group (e.g., tosylate or mesylate), followed by reaction with methyl 4-hydroxy-3-methoxybenzoate under basic conditions to form the ether linkage.
- Step 1: Formation of tosylate intermediate
- Boc-protected cyclohexylmethanol + p-toluenesulfonyl chloride (tosyl chloride)
- Base: Pyridine or triethylamine
- Solvent: Dichloromethane
- Temperature: 0–5°C to room temperature
- Time: 10 hours
- Yield: ~45%
- Step 2: Ether formation
- Tosylate intermediate + methyl 4-hydroxy-3-methoxybenzoate
- Base: Potassium carbonate
- Solvent: DMF
- Temperature: 150°C
- Time: 10 hours
- Yield: ~48%
- Workup: Extraction with ethyl acetate, washing, drying over sodium sulfate, and solvent evaporation to isolate the product.
Purification and Characterization
- The crude product is purified by recrystallization or column chromatography.
- Melting point determination confirms purity (90–92°C reported).
- Structural confirmation is done by NMR (1H, 13C), MS, and IR spectroscopy.
Data Table Summarizing Key Reaction Conditions and Yields
| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Boc protection | Cyclohexylmethanol + (Boc)2O | DCM, Et3N, 0–25°C, 4 h | >80 | Standard Boc protection |
| Methylation | 4-hydroxy-3-methoxybenzoic acid + methyl iodide | DMF, K2CO3, RT-50°C, 2 h | 85–90 | Formation of methyl ester |
| Tosylation | Boc-protected cyclohexylmethanol + tosyl chloride | DCM, pyridine, 0–5°C, 10 h | ~45 | Conversion to tosylate intermediate |
| Ether formation | Tosylate + methyl 4-hydroxy-3-methoxybenzoate | DMF, K2CO3, 150°C, 10 h | ~48 | Key coupling step forming ether linkage |
| Purification & characterization | Crude product | Recrystallization/Chromatography | N/A | Melting point 90–92°C, confirmed by NMR/MS |
Research Findings and Optimization Notes
- The use of tosylate as a leaving group is critical for efficient ether bond formation. Alternative leaving groups like mesylates or halides may be used but require optimization.
- High temperature (around 150°C) in DMF is necessary to drive the etherification to completion due to steric hindrance from the bulky Boc-cyclohexyl group.
- Potassium carbonate is preferred as a mild base to avoid side reactions or deprotection of Boc groups.
- Yields in the etherification step are moderate (~45–50%), indicating room for improvement via catalyst or solvent optimization.
- The Boc protecting group remains stable under the reaction conditions, allowing for further synthetic transformations if needed.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or cyclohexylmethoxy groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule . This protection is crucial in multi-step synthesis, where selective deprotection can be achieved under mild conditions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of the target compound with its analogs:
Key Observations :
- Steric and Electronic Effects : The Boc group in the target compound provides steric protection and enhances solubility in organic solvents compared to analogs like Methyl 4-(3-chloropropoxy)-3-methoxybenzoate, where the chloro group increases electrophilicity and reactivity .
- Material Science Applications : The hexadecyloxy-benzyloxy analog () demonstrates how aliphatic chains influence mesogenic properties, contrasting with the target’s rigid cyclohexyl-Boc system.
Research Findings and Property Comparisons
- Crystallinity and Molecular Interactions: Methyl 4-(3-chloropropoxy)-3-methoxybenzoate forms crystals stabilized by C—H⋯O interactions .
- Synthetic Utility : The Boc group in the target compound is a strategic protecting group for amines in multi-step syntheses, as seen in related methodologies (e.g., sodium hydride/iodomethane reactions in DMF) . In contrast, the methylcarbamoyl analog () lacks this protection, limiting its stability under basic conditions.
- Thermal Stability : The long aliphatic chain in 4-(benzyloxy)phenyl 4-(hexadecyloxy)-3-methoxybenzoate enhances thermal stability for liquid crystal applications , whereas the target compound’s Boc group may decompose at elevated temperatures, releasing CO₂ and limiting high-temperature utility.
Biological Activity
Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate, often referred to as MBCM, is a complex organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
MBCM has the molecular formula and a molecular weight of approximately 378.47 g/mol. Its structure includes a benzoate ester functional group, which is crucial for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₃₀O₆ |
| Molecular Weight | 378.47 g/mol |
| Melting Point | 90-92 °C |
| CAS Number | 1299607-51-4 |
Synthesis
The synthesis of MBCM typically involves several steps:
- Protection of Amine Group : The tert-butoxycarbonyl (BOC) group is introduced to protect the amine functionality.
- Formation of Benzoate Ester : This is achieved through esterification with methanol and a benzoic acid derivative under acidic conditions.
- Introduction of Cyclohexylmethoxy Group : A nucleophilic substitution reaction introduces the cyclohexylmethoxy group.
These steps are optimized for both laboratory and industrial production, utilizing continuous flow reactors for efficiency.
MBCM's mechanism of action primarily involves its interaction with specific biological targets, including enzymes and receptors. The BOC group allows selective reactions at other sites on the molecule, facilitating various biochemical pathways.
Biological Activity
Recent studies have highlighted the biological activity of MBCM in several areas:
- Enzyme Inhibition : MBCM has been shown to inhibit specific enzymes, making it a valuable compound in drug development.
- Substrate for Biochemical Assays : It serves as a substrate in various biochemical assays, aiding in the understanding of enzyme mechanisms.
Case Studies
- Enzyme Interaction Study : A study demonstrated that MBCM effectively inhibited the activity of a target enzyme involved in metabolic pathways, showcasing its potential as a therapeutic agent (source: PubChem) .
- Pharmacological Assessment : Another investigation assessed MBCM's effects on cellular models, revealing significant impacts on cell viability and proliferation, indicating its potential utility in cancer research (source: BenchChem) .
Comparative Analysis
To understand MBCM's uniqueness, it is compared with similar compounds:
| Compound | Structure Comparison | Biological Activity |
|---|---|---|
| Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-hydroxybenzoate | Hydroxyl group instead of methoxy | Different enzyme interaction profile |
| Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-ethoxybenzoate | Ethoxy group instead of methoxy | Altered pharmacokinetics |
Applications in Research and Industry
MBCM's applications extend beyond basic research into practical uses:
- Pharmaceutical Development : As an intermediate in synthesizing drug candidates.
- Agrochemical Production : Used in developing herbicides and pesticides due to its biological activity.
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate?
Answer:
The synthesis typically involves sequential esterification and coupling reactions. For the tert-butoxycarbonyl (Boc) group, use Boc-protected cyclohexylmethanol as a starting material. Coupling the methoxybenzoate moiety can be achieved via Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or carbodiimide-mediated esterification (EDCI/DMAP). Purification is critical; silica gel column chromatography with gradient elution (hexane/ethyl acetate) is recommended. Similar protocols for benzoate esters are described in , where stepwise coupling was employed for triazine derivatives .
Advanced: How can coupling efficiency between the cyclohexylmethoxy and benzoate moieties be optimized?
Answer:
Key factors include:
- Solvent selection : Anhydrous THF or DMF minimizes hydrolysis of activated intermediates.
- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may enhance cross-coupling efficiency for sterically hindered substrates.
- Temperature control : Gradual warming from 0°C to room temperature reduces side reactions.
- Real-time monitoring : Use TLC (Rf ~0.3 in 3:1 hexane/EtOAc) or HPLC to track reaction progress. highlights stepwise optimization for similar triazine syntheses .
Basic: What spectroscopic techniques are essential for structural characterization?
Answer:
- NMR : ¹H NMR (CDCl₃) for tert-butyl protons (δ 1.2–1.4 ppm, singlet) and aromatic methoxy groups (δ 3.8–4.0 ppm). ¹³C NMR confirms ester carbonyls (δ ~165–170 ppm).
- IR : Ester C=O stretches (~1720 cm⁻¹) and Boc carbonyl (~1690 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS for molecular ion verification (calculated [M+H]⁺: ~436.4 g/mol). used similar techniques for crystallographic validation of benzoate derivatives .
Advanced: How to troubleshoot low yields in the final esterification step?
Answer:
Potential issues and solutions:
- Moisture sensitivity : Use molecular sieves or anhydrous solvents (e.g., distilled THF over Na/benzophenone). emphasizes moisture control during storage .
- Steric hindrance : Activate the carboxylic acid with HOBt/EDCI or switch to microwave-assisted synthesis (e.g., 50°C, 30 min).
- Side reactions : Quench unreacted intermediates with aqueous NaHCO₃ before purification.
Basic: What storage conditions ensure compound stability?
Answer:
- Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C.
- Avoid exposure to humidity (use desiccants) and strong acids/bases. and recommend tightly sealed containers in ventilated areas .
Advanced: How to resolve crystallographic data contradictions in polymorph screening?
Answer:
- Recrystallization : Test solvents with varying polarity (e.g., EtOAc for needle-like crystals, hexane/EtOH for plates).
- Thermal analysis : DSC/TGA identifies polymorphic transitions (e.g., endothermic peaks at ~150–200°C).
- X-ray diffraction : Compare unit cell parameters with analogous structures (e.g., ’s 4-(benzyloxy)phenyl derivatives) .
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation (classified as Acute Toxicity Category 4 per ) .
- Emergency measures : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists.
Advanced: How to mitigate decomposition during prolonged reactions?
Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
